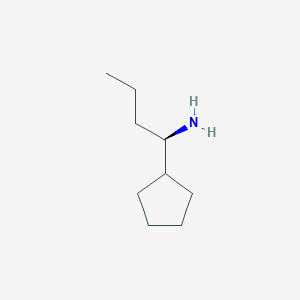

(R)-1-Cyclopentylbutan-1-amine

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are fundamental building blocks in the construction of complex molecular architectures. sigmaaldrich.comsigmaaldrich.com Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their importance. nih.gov Approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. nih.gov The specific three-dimensional arrangement of atoms, or stereochemistry, of these amines is critical to their biological function. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer (non-superimposable mirror image) of a chiral molecule.

In organic synthesis, chiral amines are utilized in several key ways:

Chiral Auxiliaries: They can be temporarily incorporated into a non-chiral molecule to direct a subsequent chemical reaction to produce a specific stereoisomer.

Chiral Catalysts: Chiral amines and their derivatives can act as catalysts in asymmetric reactions, facilitating the formation of one enantiomer over the other. alfachemic.com

Resolving Agents: They are used to separate racemic mixtures (equal mixtures of both enantiomers) of chiral acids. sigmaaldrich.com

The development of efficient methods for the synthesis of chiral amines remains an active and important area of research in organic chemistry. acs.org

Stereochemical Importance of (R)-1-Cyclopentylbutan-1-amine in Chemical Transformations

This compound is a primary amine with a chiral center at the carbon atom bonded to the amino group. smolecule.com Its structure consists of a cyclopentyl group and a butyl group attached to this chiral carbon. The "(R)" designation specifies the absolute configuration of this stereocenter.

The stereochemical importance of this compound lies in its ability to influence the stereochemical outcome of chemical reactions. When used as a reactant or a catalyst, its specific three-dimensional structure can lead to the preferential formation of one stereoisomer of the product over another. This is a critical aspect of asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a chiral molecule. The cyclopentyl and butyl groups provide steric bulk that can direct the approach of other reactants, thereby controlling the stereochemistry of the newly formed chiral centers.

Historical Context of Asymmetric Amination Research

The field of asymmetric amination, which focuses on the enantioselective synthesis of chiral amines, has a rich history. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. The development of catalytic asymmetric synthesis revolutionized the field.

Key historical developments include:

Early 20th Century: The first discoveries of amination reactions laid the groundwork for future advancements. numberanalytics.com

Mid-20th Century: The development of chiral auxiliaries provided a means to control stereochemistry in a more predictable manner.

Late 20th Century to Present: The advent of transition metal-catalyzed asymmetric hydrogenation and other catalytic methods has provided highly efficient and selective routes to chiral amines. nih.govwikipedia.org The development of asymmetric reductive amination (ARA) has been a significant focus, allowing for the direct conversion of prochiral ketones and aldehydes into chiral amines. liv.ac.ukacs.org Researchers like Knowles and Noyori made seminal contributions to asymmetric hydrogenation, for which they were awarded the Nobel Prize in Chemistry in 2001. wikipedia.org

These advancements have been driven by the continuous development of new chiral ligands and catalysts, enabling the synthesis of a wide array of chiral amines with high enantioselectivity. nih.gov

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related chiral amines is focused on several key areas:

Development of Novel Synthetic Methods: Researchers aim to discover new and more efficient ways to synthesize this compound and other chiral amines with high purity and yield. This includes the exploration of new catalysts, reaction conditions, and starting materials. d-nb.info

Applications in Asymmetric Synthesis: A primary objective is to utilize this compound as a chiral building block or catalyst in the synthesis of other valuable chiral molecules, particularly those with potential pharmaceutical applications.

Mechanistic Studies: Understanding the mechanisms by which this compound influences the stereochemical outcome of reactions is a crucial area of investigation. This knowledge allows for the rational design of more effective synthetic strategies.

Exploration of Biological Activity: While this article does not focus on specific applications, a broader objective in the field is to investigate the biological properties of new chiral compounds synthesized using these methods.

The ultimate goal of this research is to expand the toolbox of synthetic chemists, enabling the creation of complex, life-enhancing molecules with greater efficiency and precision.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

(1R)-1-cyclopentylbutan-1-amine |

InChI |

InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3/t9-/m1/s1 |

InChI Key |

FIFGMKPLENXJCW-SECBINFHSA-N |

Isomeric SMILES |

CCC[C@H](C1CCCC1)N |

Canonical SMILES |

CCCC(C1CCCC1)N |

Origin of Product |

United States |

Stereoselective Synthesis of R 1 Cyclopentylbutan 1 Amine and Its Precursors

Approaches to Asymmetric C-N Bond Formation

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. This is achieved by creating the crucial carbon-nitrogen bond in a stereocontrolled manner.

One of the most direct methods for synthesizing amines is the reductive amination of a corresponding ketone. For (R)-1-Cyclopentylbutan-1-amine, the precursor is 1-Cyclopentylbutan-1-one. uni.lunih.gov This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine or enamine, which is then reduced to the target amine.

To achieve stereoselectivity, this reduction must be catalyzed by a chiral agent. This can be accomplished using chiral catalysts, such as those based on transition metals (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands, or by using chiral reducing agents. The catalyst creates a chiral environment around the imine intermediate, forcing the hydride to add to one face of the C=N double bond preferentially, leading to an excess of one enantiomer.

Key aspects of this strategy include:

Catalyst Selection: The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity (measured as enantiomeric excess, or ee) and conversion.

Reaction Conditions: Parameters such as temperature, pressure, solvent, and the source of the amine and hydride must be optimized to maximize both yield and stereoselectivity.

| Catalyst System | Hydride Source | Typical ee (%) | Notes |

| [Rh(COD)Cl]₂ / Chiral Phosphine (B1218219) Ligand | H₂ | >90 | Requires high-pressure hydrogen gas. |

| [Ir(COD)Cl]₂ / Chiral Diamine Ligand | H₂ or Formic Acid | >95 | Often shows high turnover numbers. |

| Chiral Borane Reagents | N/A | Variable | Stoichiometric use of chiral reagent. |

This table presents illustrative data for asymmetric reductive amination of prochiral ketones, as specific data for 1-Cyclopentylbutan-1-one may not be publicly available. The effectiveness of each system would require empirical validation for this specific substrate.

An alternative asymmetric strategy involves the nucleophilic addition of a carbon-based nucleophile to an imine bearing a chiral auxiliary or in the presence of a chiral catalyst. wiley-vch.de For the synthesis of this compound, this would typically involve an imine derived from cyclopentanecarboxaldehyde and the addition of a propyl nucleophile (e.g., propylmagnesium bromide or propyllithium).

The stereochemical outcome is controlled by:

Chiral Auxiliaries: A chiral group is temporarily attached to the imine nitrogen. This auxiliary directs the incoming nucleophile to one of the two faces of the imine, leading to the formation of a diastereomerically enriched product. The auxiliary is then cleaved to yield the enantiomerically enriched amine.

Chiral Catalysts: A chiral Lewis acid or other catalyst can coordinate to the imine, rendering one face more accessible to nucleophilic attack. acs.org

This method is a powerful tool for constructing α-branched amines from carbonyl derivatives. wiley-vch.de The process generally follows three steps: imine formation, stereoselective nucleophilic addition, and removal of the activating or protecting group. wiley-vch.de

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for synthesizing chiral amines. nih.govmdpi.com Enzymes operate under mild conditions and often exhibit exceptional levels of stereoselectivity. nih.gov Key enzyme classes for this transformation include:

Transaminases (TAs) or Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine or alanine) to a ketone acceptor. researchgate.net An (R)-selective transaminase could be used to convert 1-Cyclopentylbutan-1-one directly into this compound with very high enantiomeric excess (>99% ee). nih.gov The reaction equilibrium often needs to be shifted towards product formation, for instance by removing the ketone byproduct. researchgate.net

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride source. nih.govfrontiersin.orgdovepress.com Protein engineering has been instrumental in developing AmDHs with a broad substrate scope and high stereoselectivity, making them suitable for producing a variety of chiral amines. dovepress.comthieme-connect.de

The use of these biocatalysts is a key component of green chemistry, offering high chemo-, regio-, and stereoselectivity under aqueous, mild conditions. nih.gov

| Enzyme Type | Co-substrate/Cofactor | Typical ee (%) | Advantages |

| Transaminase (TA) | Amine Donor (e.g., Isopropylamine) | >99 | High selectivity, readily available amine donors. |

| Amine Dehydrogenase (AmDH) | Ammonia, NAD(P)H | >99 | Uses simple ammonia, generates water as a byproduct. |

This table illustrates the potential of biocatalytic methods for the synthesis of chiral amines. Specific enzyme screening would be required to find an optimal biocatalyst for 1-Cyclopentylbutan-1-one.

Multistep Synthetic Routes to this compound

The de novo synthesis of this compound involves the sequential construction of the molecule with control over the stereochemistry at the chiral center.

Construction of the Cyclopentyl Moiety

The cyclopentyl ring is a common structural motif, and its synthesis can be achieved through various well-established methods in organic chemistry. For the purpose of synthesizing this compound, a common precursor is cyclopentanecarboxylic acid or its derivatives, or cyclopentanone. These starting materials are commercially available and can be readily functionalized.

Intramolecular cyclization reactions are a powerful tool for the formation of five-membered rings. For instance, the Dieckmann condensation of a suitable adipic acid ester can yield a β-keto ester, which can then be hydrolyzed and decarboxylated to afford cyclopentanone. Another approach involves the cyclization of 1,5-dihalopentanes or other appropriately functionalized C5 precursors.

For the synthesis of precursors to this compound, cyclopentyl magnesium bromide, derived from bromocyclopentane, is a versatile nucleophile for the introduction of the cyclopentyl group onto an electrophilic carbon.

Introduction and Stereocontrol of the Butyl Chain

A key step in the synthesis is the stereoselective formation of the C-C bond that attaches the butyl group to the cyclopentyl moiety and sets the chiral center. A common strategy involves the nucleophilic addition of a butyl organometallic reagent to a cyclopentyl-containing electrophile.

One such approach is the asymmetric addition of a butyl Grignard reagent, such as butylmagnesium bromide, to cyclopentanecarboxaldehyde. This reaction, when mediated by a chiral ligand or catalyst, can afford the corresponding (R)-1-cyclopentyl-1-pentanol with high enantioselectivity. The resulting chiral alcohol can then be converted to the target amine.

The table below presents hypothetical results for the enantioselective addition of butylmagnesium bromide to cyclopentanecarboxaldehyde using different chiral ligands.

Table 2: Hypothetical Results for Asymmetric Butylation of Cyclopentanecarboxaldehyde

| Chiral Ligand/Catalyst | Reaction Temperature (°C) | Yield of (R)-1-cyclopentyl-1-pentanol (%) | Enantiomeric Excess (ee) (%) |

| (S)-BINOL-Ti(OiPr)2 | -20 | 85 | 92 |

| Chiral Diamine/Cu(I) complex | -78 | 90 | 95 |

| (-)-Sparteine | -78 | 78 | 88 |

Alternatively, a chiral auxiliary can be employed to direct the stereochemical outcome of the butyl addition. wikipedia.org For example, cyclopentanecarboxylic acid can be converted to an amide with a chiral amine auxiliary. Subsequent α-alkylation with a butyl halide, followed by removal of the auxiliary, can provide the desired stereocenter.

Amine Functionality Installation with Enantioselectivity

The final step in many synthetic routes is the introduction of the amine group with the correct stereochemistry. Several powerful methods are available for this transformation.

Asymmetric Reductive Amination: A highly effective method is the asymmetric reductive amination of the prochiral ketone, 1-cyclopentylbutan-1-one. This reaction can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids, or by transition metal complexes with chiral ligands. nih.gov The ketone is reacted with an ammonia source in the presence of a reducing agent, such as a Hantzsch ester or a silane, and the chiral catalyst directs the formation of the (R)-amine.

Biocatalysis with Transaminases: Transaminase enzymes offer a green and highly selective alternative for the synthesis of chiral amines. rsc.orgdiva-portal.org An (R)-selective transaminase can catalyze the conversion of 1-cyclopentylbutan-1-one to this compound using an amine donor like isopropylamine. These enzymatic reactions typically proceed with high enantioselectivity under mild conditions.

The table below shows a comparison of potential methods for the enantioselective amination of 1-cyclopentylbutan-1-one.

Table 3: Comparison of Methods for Enantioselective Amination

| Method | Chiral Catalyst/Enzyme | Reducing Agent/Amine Donor | Yield (%) | Enantiomeric Excess (ee) (%) |

| Asymmetric Reductive Amination | Chiral Phosphoric Acid | Hantzsch Ester | 88 | 94 |

| Asymmetric Hydrogenation of Imine | [Rh(COD)Cl]2 / Chiral Phosphine Ligand | H2 | 92 | 97 |

| Biocatalytic Transamination | (R)-Transaminase | Isopropylamine | 95 | >99 |

Use of Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary, such as a tert-butanesulfinamide. osi.lv Condensation of 1-cyclopentylbutan-1-one with (R)-tert-butanesulfinamide forms a chiral N-sulfinyl imine. Diastereoselective reduction of this intermediate, for example with sodium borohydride, followed by acidic cleavage of the sulfinyl group, yields the desired (R)-amine.

Chemical Reactivity and Mechanistic Investigations of R 1 Cyclopentylbutan 1 Amine

General Reaction Profiles of Primary Amines

Primary amines are characterized by the presence of a lone pair of electrons on the nitrogen atom, rendering them both basic and nucleophilic. The reactivity of (R)-1-Cyclopentylbutan-1-amine is a direct consequence of this feature.

As a base, it readily reacts with acids to form the corresponding ammonium (B1175870) salts. This acid-base chemistry is fundamental to its handling and purification.

As a nucleophile, this compound participates in a wide array of reactions, including alkylation, acylation, and condensation reactions.

Alkylation: The reaction with alkyl halides can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts. However, this reaction often suffers from a lack of selectivity, yielding a mixture of products.

Acylation: Reaction with acyl chlorides or acid anhydrides provides a more controlled route to the corresponding amides. This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism.

Condensation with Carbonyl Compounds: With aldehydes and ketones, it forms imines (Schiff bases) through a nucleophilic addition-elimination mechanism. These imines can be valuable intermediates in further synthetic transformations.

The general reaction profile is summarized in the table below.

| Reaction Type | Reagent | Product Type | General Conditions |

| Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amines, Quaternary Ammonium Salt | Heat, often with a base to neutralize HX |

| Acylation | Acyl Chloride (R'COCl) | N-substituted Amide | Room temperature, often with a non-nucleophilic base |

| Acylation | Acid Anhydride ((R'CO)₂O) | N-substituted Amide | Often requires heating |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) | Mildly acidic conditions to facilitate dehydration |

Stereospecific and Stereoselective Reactions Involving the Chiral Center

The presence of a chiral center in this compound allows it to be utilized in stereospecific and stereoselective synthesis. When this amine is used as a chiral auxiliary, it can direct the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer of the product.

For instance, when acylated with a prochiral reagent, the chiral environment provided by the this compound moiety can lead to a diastereomeric mixture of products where one diastereomer is favored over the other. The steric hindrance posed by the cyclopentyl and butyl groups plays a crucial role in dictating the facial selectivity of the approaching reagent.

Moreover, derivatives of this compound, such as imines formed from its condensation with aldehydes or ketones, can undergo stereoselective additions. For example, the addition of a nucleophile to the C=N bond of an imine derived from this chiral amine can proceed with high diastereoselectivity, governed by the steric and electronic properties of the chiral amine.

Mechanistic Studies of Reactions Utilizing this compound

Elucidation of Electron-Pushing Mechanisms in Transformations

The reactions of this compound are readily understood through the principles of electron-pushing mechanisms. The lone pair on the nitrogen atom is the primary origin of its nucleophilicity.

In a typical nucleophilic substitution reaction, such as acylation with an acyl chloride, the mechanism involves the following steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, which can be another molecule of the amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the neutral amide product.

This electron-pushing mechanism highlights the flow of electrons from the electron-rich amine to the electron-poor acyl chloride.

Investigation of Transition States and Intermediates

Understanding the transition states and intermediates in reactions involving this compound is key to explaining the observed stereoselectivity. In stereoselective reactions, the formation of diastereomeric transition states is a critical concept.

When this compound reacts with a prochiral electrophile, two possible diastereomeric transition states can be formed. The relative energies of these transition states determine the diastereomeric ratio of the product. The transition state of lower energy will be favored, leading to the major diastereomer.

Computational modeling and kinetic studies on analogous chiral amines have shown that the steric interactions between the substituents on the chiral amine and the incoming reagent in the transition state are the primary determinants of stereoselectivity. For this compound, the bulky cyclopentyl and butyl groups would create a sterically demanding environment, influencing the approach of reactants and stabilizing one transition state over the other.

Derivatization Reactions for Research Purposes

For analytical and research purposes, this compound can be converted into various derivatives. These derivatives often have different physical properties (e.g., crystallinity, volatility) that facilitate purification, characterization, or chiral separation.

Formation of Amides, Carbamates, and Sulfonamides

The formation of amides, carbamates, and sulfonamides are common derivatization strategies for primary amines.

Amides: As previously discussed, amides are readily formed by reacting the amine with acyl chlorides or anhydrides. Chiral amides can be separated by chromatography to determine the enantiomeric purity of the original amine.

Carbamates: Carbamates are typically synthesized by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate) or by reacting it with an alcohol in the presence of a coupling agent that activates the formation of the carbamate (B1207046) linkage. These derivatives are often stable, crystalline solids.

Sulfonamides: Sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base. Sulfonamides are generally solid materials and are useful for characterization.

The following table summarizes the reagents and general conditions for these derivatization reactions.

| Derivative | Reagent | General Conditions |

| Amide | Acyl Chloride (e.g., Benzoyl chloride) | Pyridine or triethylamine (B128534) as a base, in an aprotic solvent like dichloromethane. |

| Carbamate | Chloroformate (e.g., Benzyl chloroformate) | Aqueous base (e.g., Na₂CO₃) or an organic base in a biphasic or organic solvent system. |

| Sulfonamide | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Pyridine or aqueous NaOH as a base. |

These derivatization reactions not only serve analytical purposes but also represent fundamental transformations in organic synthesis, allowing for the protection of the amine functionality or the introduction of new functional groups.

Insufficient Information for Article Generation

General principles of chiral amine chemistry suggest that this compound could theoretically undergo a variety of transformations to yield other chiral molecules. These could include, but are not limited to, N-alkylation, N-acylation to form chiral amides, reaction with isocyanates to form chiral ureas, or conversion to the corresponding chiral alcohol with retention or inversion of stereochemistry. However, without specific examples and research findings in the scientific literature for this compound, any discussion would be purely speculative and would not meet the required standards of a detailed, informative, and scientifically accurate article based on diverse sources.

The performed searches on broad terms related to the transformation of chiral primary amines did provide general reaction classes. For instance, chiral amines can be converted to chiral amides by reaction with acyl chlorides or carboxylic acids, a fundamental transformation in organic synthesis. Similarly, the reaction with sulfonyl chlorides can yield chiral sulfonamides. The transformation of a chiral amine to a chiral alcohol can be achieved through methods like diazotization followed by hydrolysis, although this can sometimes lead to racemization or rearrangement.

Despite the knowledge of these general transformations, the absence of specific studies on this compound means that crucial details such as reaction conditions, catalysts, yields, and the stereochemical outcome of such transformations for this particular molecule are not available. A scientifically sound article requires this level of detail, which is currently not present in the accessible literature.

Therefore, it is not possible to generate the requested article on the "" focusing on "Transformations to Other Chiral Functional Groups" with the required depth and accuracy.

Applications of R 1 Cyclopentylbutan 1 Amine in Advanced Organic Synthesis

(R)-1-Cyclopentylbutan-1-amine as a Chiral Building Block for Complex Molecules

Chiral amines are fundamental in the stereocontrolled synthesis of complex molecular architectures. They can serve as scaffolds upon which further stereocenters are built or can be incorporated into the final target molecule, imparting the desired chirality.

Synthesis of Nitrogen-Containing Heterocycles:

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Chiral amines are often employed as starting materials for the asymmetric synthesis of these structures. General methodologies involve the reaction of a chiral amine with a suitable dielectrophile to construct the heterocyclic ring. However, a specific search of the scientific literature did not yield any published examples where this compound is explicitly used for the synthesis of nitrogen-containing heterocycles.

Construction of Polycyclic and Cage Frameworks:

The three-dimensional complexity of polycyclic and cage frameworks presents significant synthetic challenges. Chiral building blocks are crucial for controlling the stereochemistry of these intricate structures. While the use of various chiral amines in the construction of such frameworks is documented, there is no specific information available detailing the application of this compound for this purpose.

Preparation of Advanced Synthetic Intermediates:

Chiral amines can be transformed into a variety of valuable synthetic intermediates, such as chiral amides, imines, and enamines. These intermediates are then utilized in subsequent stereoselective reactions. Although this is a common strategy in organic synthesis, no specific advanced synthetic intermediates derived from this compound have been described in the available literature.

This compound as a Precursor to Biologically Relevant Scaffolds

The inherent chirality of many biological targets necessitates the use of enantiomerically pure precursors in drug discovery and development. Chiral amines are a key class of such precursors.

Design and Synthesis of Derivatives for Ligand Development:

Chiral amines are frequently used as foundational elements in the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective transformations. A search for ligands derived from this compound did not yield any specific examples in the current body of scientific literature.

Stereochemical Requirements in Precursor Design for Enzyme Modulators:

The interaction between an enzyme and its modulator is highly dependent on the three-dimensional arrangement of atoms in the modulator. Therefore, the stereochemistry of any precursor used in the synthesis of an enzyme modulator is of critical importance. While the general principles of stereochemical control in the design of enzyme modulators are well-established, there is no specific research available that discusses the stereochemical requirements or the use of this compound as a precursor for the design of enzyme modulators.

R 1 Cyclopentylbutan 1 Amine As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

General Design Principles for Chiral Ligands in Asymmetric Catalysis

The effective design of chiral ligands is fundamental to achieving high selectivity in asymmetric catalysis. Key principles involve creating a well-defined and sterically constrained chiral environment around a metal center. wikipedia.orgnih.gov This is often achieved through:

Symmetry: C₂-symmetric ligands are frequently used to reduce the number of possible transition states, which can simplify analysis and lead to higher enantioselectivity. nih.gov

Rigidity: A rigid ligand backbone helps to maintain a consistent chiral environment, minimizing conformational flexibility that could lead to the formation of multiple, less selective catalytic species.

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand are fine-tuned to maximize the energy difference between the transition states leading to the major and minor enantiomers. nih.gov For amine-based ligands, the substituents on the nitrogen atom and the chiral backbone are critical for influencing the outcome of the reaction.

General Role of Chiral Auxiliaries in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. For a chiral amine like (R)-1-Cyclopentylbutan-1-amine to function as an auxiliary, it would typically be converted into an amide or imine with the substrate.

General Utilization of Ligands in Metal-Catalyzed Asymmetric Transformations

When used as a ligand, a chiral amine coordinates to a metal center, and the resulting chiral complex catalyzes the asymmetric transformation. The amine's stereogenic center, located near the metal, dictates the stereochemical pathway of the reaction.

Asymmetric Hydrogenation and Hydrometalation ProcessesAsymmetric hydrogenation is a widely used method to produce enantiomerically enriched compounds by adding hydrogen across a double bond.nih.govnih.govA chiral ligand, such as a phosphine (B1218219) or an amine, coordinates to a metal catalyst (commonly rhodium, ruthenium, or iridium). This chiral catalyst then coordinates to the substrate in a way that directs the delivery of hydrogen to one face of the double bond, resulting in a highly enantioselective reduction.nih.govThe steric and electronic properties of the chiral ligand are crucial for achieving high levels of stereocontrol.

Table of Compounds

Since the article could not be generated for the specific subject compound, a table of compounds is not applicable.

Catalysis in C-C and C-X Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bonds with control over the stereochemistry is a cornerstone of modern organic synthesis. Chiral amines and their derivatives are frequently employed as ligands for transition metals or as organocatalysts to induce enantioselectivity in these reactions.

In the context of transition metal catalysis, a chiral amine like this compound could potentially be derivatized to form, for example, a chiral phosphine-amine ligand. Such a ligand would coordinate to a metal center (e.g., palladium, rhodium, iridium) and create a chiral environment around it. This chiral metallic complex could then catalyze a variety of C-C and C-X bond-forming reactions, such as asymmetric allylic alkylations, cross-coupling reactions, or hydrogenations of prochiral olefins. The stereochemical outcome of the reaction would be dictated by the steric and electronic properties of the chiral ligand. However, there is no specific published research demonstrating the use of this compound in this capacity.

Computational and Theoretical Studies on R 1 Cyclopentylbutan 1 Amine

Quantum Chemical Calculations of Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (R)-1-Cyclopentylbutan-1-amine at the molecular level. These calculations can predict the most stable three-dimensional arrangements of the atoms, known as conformations, and provide insights into the molecule's electronic properties.

The conformational landscape of this compound is influenced by the rotational freedom around the C-C and C-N single bonds, as well as the puckering of the cyclopentyl ring. The cyclopentyl group is not planar and typically adopts puckered conformations, such as the envelope and twist forms, to alleviate angle and torsional strain. The relative energies of these conformers determine their population at a given temperature.

Quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can be employed to optimize the geometry of various possible conformers and calculate their relative energies. The results of such calculations would typically be presented in a table format, illustrating the energetic hierarchy of different conformations.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| C1 (Extended Butyl, Envelope Cyclopentyl) | MP2/6-311+G(d,p) | 0.00 |

| C2 (Gauche Butyl, Envelope Cyclopentyl) | MP2/6-311+G(d,p) | 1.25 |

| C3 (Extended Butyl, Twist Cyclopentyl) | MP2/6-311+G(d,p) | 0.85 |

Note: This data is illustrative and represents the type of information that would be generated from quantum chemical calculations.

Furthermore, these calculations provide a detailed picture of the electronic structure. Properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be determined. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity, while the MEP can reveal sites susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of chemical reactions involving molecules of the size and complexity of this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the step-by-step pathway of a chemical transformation.

For instance, in the synthesis of this compound via reductive amination of 1-cyclopentylbutan-1-one, DFT can be used to model the reaction pathway. This would involve calculating the energies of the reactants, the imine intermediate, the transition state for the reduction step, and the final amine product. By comparing the activation energies for the formation of the (R) and (S) enantiomers, the stereoselectivity of the reaction can be rationalized.

Table 2: DFT Calculated Activation Energies for the Asymmetric Reduction of the Imine Intermediate

| Transition State | DFT Functional/Basis Set | Activation Energy (kcal/mol) |

|---|---|---|

| TS-(R) | B3LYP/6-31G(d) | 15.3 |

Note: This data is hypothetical and serves to illustrate the output of DFT studies on reaction mechanisms.

These studies are crucial for understanding how chiral catalysts or auxiliaries influence the reaction pathway to favor the formation of one enantiomer over the other. The insights gained can guide the design of more efficient and selective synthetic routes.

Prediction of Stereoselectivity and Enantiomeric Excess

A significant application of computational chemistry in the context of chiral molecules is the prediction of stereoselectivity and, consequently, the enantiomeric excess (e.e.). By modeling the transition states leading to the different stereoisomers, the difference in their activation energies (ΔΔG‡) can be calculated. According to transition state theory, this energy difference is directly related to the ratio of the products and, therefore, the e.e.

The enantiomeric excess can be predicted using the following equation:

e.e. (%) = [(k_R - k_S) / (k_R + k_S)] * 100

where k_R and k_S are the rate constants for the formation of the (R) and (S) enantiomers, respectively. The ratio of these rate constants can be related to the difference in the free energies of the transition states (ΔΔG‡) leading to each enantiomer.

Computational models can be built to simulate the interaction of the substrate with a chiral catalyst. By analyzing the non-covalent interactions, such as hydrogen bonds and steric repulsions, in the transition state assemblies for the formation of both enantiomers, a rationale for the observed stereoselectivity can be developed. These predictions are invaluable for the in-silico screening of catalysts and the optimization of reaction conditions to achieve high enantiopurity.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space in a simulated environment, such as a solvent.

For this compound, MD simulations can be used to study the flexibility of the butyl chain and the puckering dynamics of the cyclopentyl ring. By analyzing the trajectory of the simulation, the relative populations of different conformers can be determined, providing a more realistic picture of the molecule's structure in solution.

These simulations can also shed light on the interactions between the amine and solvent molecules, which can influence its reactivity and spectroscopic properties. Furthermore, MD simulations are instrumental in studying the binding of this compound to larger molecules, such as enzymes or chiral stationary phases used in chromatography, which is crucial for understanding its biological activity and for developing methods for its enantiomeric separation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Cyclopentylbutan-1-one |

Advanced Analytical Methodologies in Research on R 1 Cyclopentylbutan 1 Amine

Spectroscopic Methods for Stereochemical Assignment (e.g., Advanced NMR, Chiroptical Spectroscopy)

Spectroscopic techniques are invaluable for elucidating the three-dimensional arrangement of atoms in chiral molecules. Advanced Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy are particularly powerful in this regard.

Advanced NMR Spectroscopy:

The determination of absolute configuration by NMR spectroscopy often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). One of the most well-established methods is the formation of Mosher's amides. acs.orgacs.org By reacting the amine with the acid chloride of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), a pair of diastereomers is formed. The differing spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. Analysis of these chemical shift differences (Δδ) for protons near the chiral center allows for the assignment of the absolute configuration. acs.orgacs.orgnih.gov

For instance, in a hypothetical analysis of (R)-1-Cyclopentylbutan-1-amine, the protons on the butyl chain and the cyclopentyl ring adjacent to the stereocenter would exhibit different chemical shifts in the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA amides. A consistent pattern in these Δδ values, when compared to the established Mosher's model, would allow for the unambiguous assignment of the (R)-configuration. acs.orgacs.org

Similarly, chiral solvating agents, such as enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, can be used to create a chiral environment around the amine in the NMR tube. rsc.orgresearchgate.net This induces chemical shift non-equivalence for the enantiomers, allowing for the determination of enantiomeric excess and, in some cases, the assignment of the absolute configuration based on empirical models.

Interactive Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for Mosher's Amides of a Chiral Amine

| Proton | δ [(R)-MTPA amide] (ppm) | δ [(S)-MTPA amide] (ppm) | Δδ (δS - δR) (ppm) |

| H-1' (methine) | 4.15 | 4.25 | +0.10 |

| H-2' (methylene) | 1.50 | 1.45 | -0.05 |

| H-1'' (cyclopentyl) | 2.10 | 2.00 | -0.10 |

Note: This data is illustrative for a generic chiral amine and does not represent actual experimental data for this compound.

Chiroptical Spectroscopy:

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left and right circularly polarized light. youtube.com The resulting spectrum, characterized by Cotton effects, is unique to a specific enantiomer and can serve as a fingerprint for its absolute configuration. researchgate.netnih.gov

The CD spectrum of this compound would be the mirror image of that of its (S)-enantiomer. While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration for certain classes of compounds, definitive assignment often requires comparison with a standard of known configuration or with quantum chemical calculations. utexas.edu The formation of derivatives with strong chromophores can enhance the CD signal, facilitating analysis. researchgate.net

Interactive Table 2: Representative Chiroptical Data for a Chiral Amine

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Circular Dichroism | 220 | +5.2 |

| Circular Dichroism | 260 | -1.8 |

Note: This data is hypothetical and serves to illustrate the nature of chiroptical measurements.

Chromatographic Techniques for Enantiomeric Purity Determination in Research

Chromatographic methods are the workhorse for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for this purpose.

Chiral HPLC:

In chiral HPLC, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). heraldopenaccess.usuma.es These CSPs are often based on chiral selectors such as cyclodextrins, polysaccharides, or proteins that are immobilized on a solid support. nih.gov The differential interaction (e.g., inclusion complexation, hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. nih.govnih.gov

For the analysis of this compound, a suitable chiral column, for instance, one based on a derivatized cyclodextrin, would be selected. gcms.czlcms.cz The amine, often after derivatization to introduce a UV-absorbing or fluorescent tag, would be injected onto the column, and the ratio of the peak areas for the two enantiomers in the resulting chromatogram would be used to calculate the enantiomeric excess.

Chiral GC:

Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase. gcms.czresearchgate.net Cyclodextrin derivatives are common chiral selectors in GC as well. The volatility of the analyte is a prerequisite for GC analysis, and for amines like 1-cyclopentylbutan-1-amine, derivatization to a less polar and more volatile derivative, such as a trifluoroacetamide, is often necessary. The separation mechanism is based on the transient formation of diastereomeric complexes with the chiral stationary phase, leading to different elution times for the enantiomers.

Interactive Table 3: Example Chromatographic Data for the Enantiomeric Purity Analysis of a Chiral Amine

| Technique | Chiral Stationary Phase | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Enantiomeric Excess (%) |

| Chiral HPLC | Derivatized β-Cyclodextrin | 12.5 | 14.2 | 98.5 |

| Chiral GC | Chirasil-Val | 8.3 | 9.1 | 99.2 |

Note: This data is illustrative and does not represent actual experimental results for this compound.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a highly sensitive technique that can provide valuable information about the structure and fragmentation of molecules. In the context of chiral analysis, MS is often coupled with a separation technique like LC or GC (LC-MS, GC-MS). While enantiomers have identical mass spectra, their diastereomeric derivatives will fragment differently, allowing for their distinction. nih.gov

By reacting a mixture of enantiomers with a chiral derivatizing agent, a pair of diastereomers is formed. These can be separated by chromatography and then introduced into the mass spectrometer. The fragmentation patterns of the diastereomers can be analyzed, and in some cases, the relative abundance of certain fragment ions can be correlated with the enantiomeric composition. nih.gov This approach can be particularly useful for elucidating reaction mechanisms where the stereochemical outcome is of interest. For example, by analyzing the diastereomeric products of a reaction involving this compound, one could gain insights into the stereoselectivity of the transformation. rsc.org

Crystallographic Analysis of Chiral Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a three-dimensional map of the electron density in the molecule, revealing the precise spatial arrangement of all atoms. researchgate.netresearchgate.net

For a liquid or non-crystalline compound like this compound, it is necessary to first prepare a crystalline derivative. This is typically achieved by forming a salt with a chiral acid of known absolute configuration, such as tartaric acid or a camphor-based acid. sci-hub.se The resulting diastereomeric salt is then crystallized. The known configuration of the chiral acid serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the amine in the crystal lattice. sci-hub.se The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute structure. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure amines remains a significant challenge in organic chemistry. mdpi.com While classical methods have been established, future research will prioritize the development of more efficient and environmentally benign synthetic pathways. A major objective is the creation of new enzymatic catalysts, such as amine dehydrogenases, which would allow for the synthesis of α-chiral amines from readily available carbonyl compounds under mild, aqueous conditions. openaccessgovernment.org This enzymatic approach minimizes waste, operates at room temperature and atmospheric pressure, and represents a significant step towards sustainable manufacturing. openaccessgovernment.org

Challenges in current biocatalytic methods, such as the use of transaminases, include unfavorable reaction equilibria, low substrate solubility, and issues with catalyst stability and product inhibition. mdpi.comnih.gov Overcoming these hurdles through protein engineering and the development of innovative biocatalytic processes will be a key research focus. nih.govresearchgate.net The goal is to create a robust "tool-box" of enzymes capable of transforming a wide range of substrates into valuable chiral amines like (R)-1-Cyclopentylbutan-1-amine. openaccessgovernment.org

| Synthetic Strategy | Advantages | Key Challenges |

| Biocatalysis (Transaminases/Dehydrogenases) | High enantioselectivity, mild reaction conditions, reduced waste. openaccessgovernment.orgnih.gov | Unfavorable equilibria, substrate/product inhibition, enzyme stability. mdpi.com |

| Asymmetric Hydrogenation | High efficiency and enantioselectivity for a range of substrates. acs.org | Catalyst deactivation by basic amine products, cost of precious metal catalysts. acs.org |

| Organocatalysis | Metal-free, readily available catalysts, complementary to other methods. rsc.org | Catalyst loading, separation from product, scalability. |

Expansion of Catalytic Applications to New Reaction Types

Chiral primary amines are not only synthetic targets but also powerful organocatalysts in their own right. rsc.org They are known to effectively catalyze a wide array of enantioselective organic reactions by forming enamine or imine intermediates with carbonyl substrates. alfachemic.com Future research will likely explore the application of this compound and its derivatives as catalysts in novel asymmetric transformations.

The expansion of its catalytic utility could include contributions to important carbon-carbon bond-forming reactions such as:

Aldol and Mannich Reactions : Chiral primary amines can provide stereocontrol in the formation of β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. alfachemic.com

Michael Additions : Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. alfachemic.com

Diels-Alder Reactions : Controlling the stereochemistry in the formation of cyclic systems. alfachemic.com

A significant challenge lies in designing derivatives of this compound that can achieve higher levels of stereoselectivity and reactivity for a broader range of substrates. rsc.org Furthermore, expanding the scope to include intramolecular reactions could provide efficient routes to complex chiral tertiary amine-containing heterocycles, which are valuable motifs in medicinal chemistry. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater process control. springernature.com The integration of the synthesis of this compound into continuous flow platforms is a critical direction for future development. nih.gov This approach is particularly well-suited for biocatalytic processes, where enzymes can be immobilized in packed-bed reactors, allowing for easy separation of the catalyst from the product stream and enabling catalyst reuse. whiterose.ac.ukrsc.org

Automated flow chemistry systems can accelerate reaction optimization by systematically varying parameters like temperature, residence time, and stoichiometry. soci.org This enables the rapid identification of optimal conditions for synthesis. soci.org The primary challenges in this area involve developing robust methods for immobilizing the necessary catalysts (whether enzymatic or metallic) without significant loss of activity, preventing reactor clogging, and ensuring long-term operational stability. springernature.comnih.gov The successful implementation of these platforms would facilitate a more efficient, scalable, and automated production of chiral amines. whiterose.ac.uk

Exploration of Bio-inspired and Green Chemistry Approaches

The principles of green chemistry and the inspiration drawn from natural biological systems offer a powerful paradigm for developing next-generation synthetic methods. nih.govwhiterose.ac.uk For this compound, this involves moving away from harsh reagents and unsustainable transition metal catalysts toward more environmentally friendly alternatives. openaccessgovernment.org

Key research avenues include:

Biocatalytic Cascades : Designing one-pot, multi-enzyme cascade reactions that can convert simple, renewable starting materials directly into complex chiral amines. acs.org For instance, combining an alcohol dehydrogenase with an amine dehydrogenase could enable the direct conversion of alcohols into chiral amines, with water as the only byproduct. openaccessgovernment.org

Bio-inspired Catalysts : Developing synthetic catalysts that mimic the structure and function of enzymes. nsf.govresearchgate.net These catalysts could operate in water under mild conditions, offering a cheaper and safer alternative to traditional organometallic catalysts that often require expensive and environmentally harmful organic solvents. nsf.gov

Use of Renewable Feedstocks : Investigating synthetic routes that utilize precursors derived from biomass rather than petroleum. openaccessgovernment.org

A significant challenge is translating the efficiency and selectivity of natural enzymatic systems into robust, scalable industrial processes. nih.govwhiterose.ac.uk This requires an interdisciplinary approach combining molecular biology, chemistry, and process engineering. acs.org

Multidisciplinary Research at the Interface of Chemistry and Materials Science

The unique stereochemical properties of chiral amines like this compound make them attractive building blocks for advanced materials. Future research will increasingly explore the interface between chiral chemistry and materials science. sigmaaldrich.com

Potential areas of investigation include:

Chiral Polymers and Frameworks : Incorporating the amine into polymeric structures or metal-organic frameworks (MOFs) to create materials with chiral recognition capabilities. These could be applied in enantioselective separations, sensing, and asymmetric catalysis.

Functionalized Nanomaterials : Using bio-inspired approaches to synthesize functional nanomaterials. whiterose.ac.uk The chiral amine could be used to modify the surface of nanoparticles, imparting specific recognition or catalytic properties. acs.org

Self-Assembled Systems : Investigating the self-assembly of derivatives of this compound into supramolecular structures with defined chirality and function.

The primary challenge in this field is to understand and control the transfer of chirality from the molecular level to the macroscopic properties of the material. This requires a deep integration of synthetic chemistry, materials characterization, and computational modeling to design and create novel materials with tailored functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-Cyclopentylbutan-1-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : Catalytic hydrogenation of chiral precursors (e.g., using Ru-BINAP catalysts) is a common approach. Enantiomeric excess (ee) should be verified via chiral HPLC or polarimetry. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and characterize intermediates using H/C NMR and mass spectrometry .

- Key Data :

| Method | Catalyst | ee (%) | Reference ID |

|---|---|---|---|

| Asymmetric hydrogenation | Ru-BINAP | ≥98 | |

| Enzymatic resolution | Lipase PS-C | 95 |

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Use standardized protocols:

- LogP : Reverse-phase HPLC with a calibrated reference series.

- Solubility : Shake-flask method in buffers (pH 1–7.4).

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What analytical techniques are recommended for verifying structural identity and purity?

- Methodological Answer :

- NMR : Assign stereochemistry via H NMR coupling constants and NOE experiments.

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHN) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target receptors (e.g., amine transporters).

- Use density functional theory (DFT) to optimize geometry and calculate electronic properties (HOMO/LUMO energies) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., assay conditions, cell lines).

- Replicate key studies under standardized protocols (e.g., ISO 17025) and perform meta-analysis to quantify heterogeneity .

Q. How can researchers ensure reproducibility of this compound synthesis across labs?

- Methodological Answer :

- Publish detailed protocols (e.g., in Supplementary Information) with step-by-step video demonstrations.

- Use certified reference materials (CRMs) for calibration and inter-laboratory ring tests .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids with incubation at 37°C. Monitor degradation via LC-MS and identify metabolites .

- Use Arrhenius plots to predict shelf-life at 25°C .

Data Contradiction & Validation

Q. How should conflicting data on the compound’s logP values be addressed?

- Methodological Answer :

- Compare measurement methods (e.g., shake-flask vs. HPLC-derived logP). Validate with a consensus value from ≥3 independent labs.

- Report solvent systems and temperature controls to minimize variability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.